5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a benzodioxole moiety linked to a triazole ring
Mechanism of Action
Target of Action
Similar compounds, such as paroxetine , are known to target the serotonin transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
Based on the mechanism of similar compounds, it is plausible that this compound may work byblocking the reuptake of serotonin by neurons in the brain
Biochemical Pathways
The serotonin pathway, which is implicated in mood regulation, is likely to be affected given the potential target of this compound .
Pharmacokinetics
Similar compounds like paroxetine are known to be extensively absorbed from the gastrointestinal tract but undergo extensive first-pass metabolism in the liver . The bioavailability of such compounds can be influenced by factors such as dosage form, patient characteristics, and concomitant food intake.
Result of Action
If it acts similarly to paroxetine, it could lead to an increase in serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1,3-benzodioxole derivatives with triazole precursors under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often involve the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also feature the benzodioxole structure and have applications in organic synthesis and pharmaceuticals.
Uniqueness
5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of the benzodioxole and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-14-10(12-13-11(14)18)5-15-7-2-3-8-9(4-7)17-6-16-8/h2-4H,5-6H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBGSWQZWQISKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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